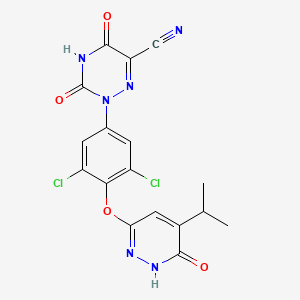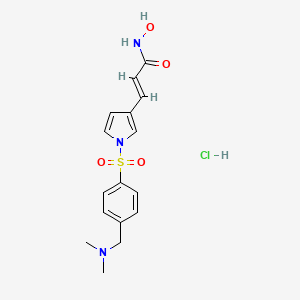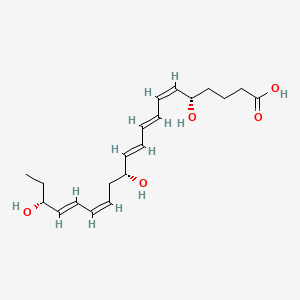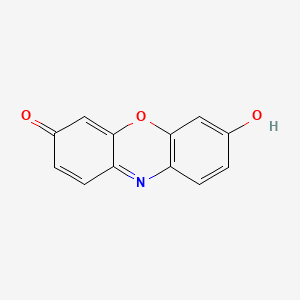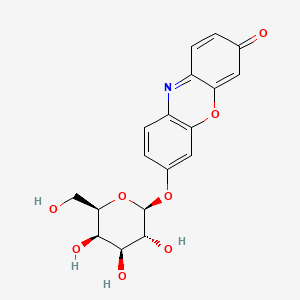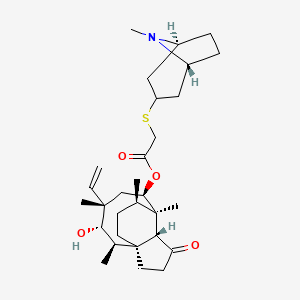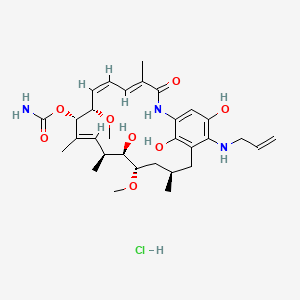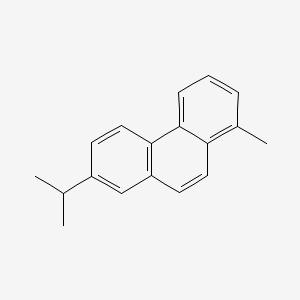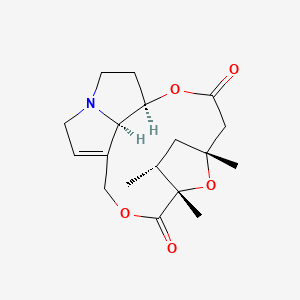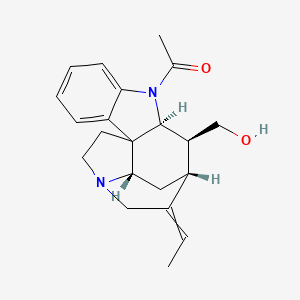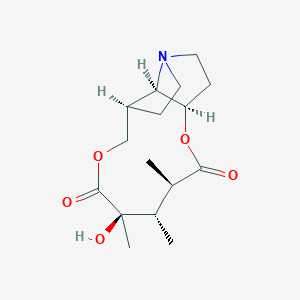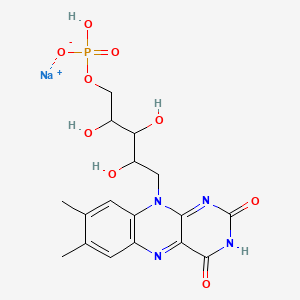
Riboflavin sodium phosphate
Overview
Description
Riboflavin sodium phosphate is a ribitol phosphate and a vitamin B2. It is functionally related to a riboflavin.
A coenzyme for a number of oxidative enzymes including NADH DEHYDROGENASE. It is the principal form in which RIBOFLAVIN is found in cells and tissues.
Mechanism of Action
Target of Action
Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .
Mode of Action
This compound plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .
Biochemical Pathways
This compound regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .
Pharmacokinetics
This compound is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
CAS No. |
130-40-5 |
|---|---|
Molecular Formula |
C17H21N4NaO9P |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1 |
InChI Key |
WXEASYCOEACRIK-BMZHGHOISA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
22251-85-0 130-40-5 |
physical_description |
Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
22251-85-0 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


